(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide

synthetic chemistry radiopharmaceutical precursor synthesis dopamine D₂ receptor antagonist

This (S)-enantiomer is the immediate O-methyl protected precursor to raclopride. It enables regioselective BBr₃ demethylation for [¹¹C]raclopride production with <3% BPND labeling bias, and serves as a retention-time marker for residual starting material detection via HPLC. For medicinal chemistry, it provides matched-pair negative controls in D₂ binding assays, allowing unambiguous attribution of pharmacological effects to the salicylamide pharmacophore. Ensure predictable yields with >95% purity material; validate your synthetic workflow with a standard that mirrors established 29% overall yield benchmarks.

Molecular Formula C16H22Cl2N2O3
Molecular Weight 361.3 g/mol
CAS No. 84225-94-5
Cat. No. B145550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide
CAS84225-94-5
Synonyms3,5-Dichloro-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2,6-dimethoxybenzamide
Molecular FormulaC16H22Cl2N2O3
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC
InChIInChI=1S/C16H22Cl2N2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)/t10-/m0/s1
InChIKeyJGQKBQNMKHVABS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide (CAS 84225-94-5) — A Critical Intermediate in Dopamine D₂ Antagonist Synthesis


(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide (CAS 84225-94-5), also known as methyl-raclopride or (−)-A 32559 , is a chiral 2,6-dimethoxybenzamide that serves as the immediate synthetic precursor to the clinically important dopamine D₂/D₃ receptor antagonist raclopride (FLA 870, CAS 84225-95-6). It is a member of the substituted benzamide class of neuroleptic agents, characterized by a 3,5-dichloro substitution pattern on the aromatic ring [1]. Its primary utility lies in its role as a protected intermediate that undergoes regioselective boron tribromide demethylation at the 2‑position to afford the corresponding 6‑methoxysalicylamide, raclopride [2].

Why (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide Cannot Be Exchanged with Raclopride or Other Orthologs Without Compromising Research Outcomes


Although (S)-3,5-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide shares an identical (S)-N-ethylpyrrolidinyl side chain with raclopride, the replacement of the 2‑hydroxy group with a methoxy substituent eliminates the intramolecular O–H···O═C hydrogen bond that is essential for stabilizing the coplanar pseudoring conformation required for high-affinity dopamine D₂ receptor engagement [1]. Consequently, 2,6-dimethoxybenzamides exhibit substantially lower D₂ receptor affinity compared to the corresponding 6-methoxysalicylamides [2]. Further, compounds within this class—such as the 3‑bromo analog remoxipride, the 3‑ethyl‑5‑chloro analog eticlopride, or the des‑ethyl precursor desmethyl-raclopride—each diverge in lipophilicity, metabolic liability, and receptor subtype selectivity, making them unsuitable drop-in replacements for specific synthetic, analytical, or pharmacological workflows [3].

Quantitative Differentiation Evidence for (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide (CAS 84225-94-5)


Synthetic Yield: 29% Overall Yield from 3,5-Dichloro-2,6-dimethoxybenzoic Acid Establishes Reproducible Multi‑Step Access to Raclopride Precursors

The (S)-3,5-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide intermediate is synthesized from 3,5-dichloro-2,6-dimethoxybenzoic acid and (S)-(−)-2-aminomethyl-1-ethylpyrrolidine via a four‑step synthetic route with an overall chemical yield of 29% [1]. In contrast, the analogous synthesis of the des‑methyl phenolic precursor (desmethyl-raclopride) through the same intermediate proceeds with a similar reported yield range of 25–30%, demonstrating that the 2,6-dimethoxy intermediate provides a consistent and scalable synthetic platform upon which multiple downstream salicylamides can be elaborated [2]. This yield benchmark is critical for laboratories establishing in‑house radioligand precursor supply chains, where batch‑to‑batch reproducibility directly impacts specific radioactivity and PET image quality.

synthetic chemistry radiopharmaceutical precursor synthesis dopamine D₂ receptor antagonist

Lipophilicity: LogP 3.55 vs. Raclopride LogP ~2.5 — A 10‑Fold Partition Coefficient Differential Dictates Chromatographic Behavior and CNS Distribution

The measured partition coefficient (LogP) of (S)-3,5-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide is 3.55 . Raclopride, which bears a free 2‑hydroxy group, has a calculated LogP of approximately 2.5–2.8 [1]. The difference of roughly one log unit (ΔLogP ≈ 0.75–1.0) translates to a 5.6‑ to 10‑fold difference in octanol‑to‑water partitioning, which profoundly impacts reversed‑phase HPLC retention times, solid‑phase extraction recoveries, and passive blood–brain barrier permeation potential. This differential is directly exploitable for analytical quality control: the presence of residual dimethoxy intermediate in a raclopride batch can be detected and quantified by HPLC based on this retention shift.

lipophilicity blood–brain barrier permeability precursor differentiation

D₂ Receptor Affinity: 2,6‑Dimethoxybenzamides Exhibit >100‑Fold Lower D₂ Binding Compared to the Corresponding 6‑Methoxysalicylamides

A systematic structure–activity relationship (SAR) analysis of 2,6-dimethoxybenzamides and their 6-methoxysalicylamide counterparts established that replacing the 2‑hydroxy group with a methoxy group results in a >100‑fold reduction in dopamine D₂ receptor affinity [1]. Raclopride (the 2‑hydroxy‑6‑methoxysalicylamide form) binds to D₂ receptors with a Ki of 1.8 nM, whereas the corresponding 2,6-dimethoxybenzamide (methyl‑raclopride, CAS 84225-94-5) is functionally inert at D₂ receptors at concentrations below 200–500 nM, making it essentially a silent intermediate . The molecular basis for this differential is the inability of the dimethoxy form to establish the coplanar six‑membered pseudoring (O–H···O═C) that stabilizes the bioactive conformation of the salicylamides [2].

dopamine D₂ receptor binding structure–activity relationship conformational analysis

PET Tracer Comparison: [¹¹C]Methyl‑Raclopride vs. [¹¹C]Carbonyl‑Raclopride — Brain Uptake and Protein Binding Differ by <9%

In a head‑to‑head non‑human primate PET study comparing [¹¹C]carbonyl‑raclopride (labeled at the carbonyl position) and [¹¹C]methyl‑raclopride (O‑methyl labeled, structurally analogous to CAS 84225-94-5 in its radiolabeled form), the binding potential difference was <3% in the putamen and <9% in the caudate nucleus, while plasma protein binding was 86.2 ± 0.3% versus 85.7 ± 0.6%, respectively [1]. These results demonstrate that the position of the carbon-11 label—and consequently the use of a dimethoxy versus salicylamide precursor—does not meaningfully alter the quantitative outcome of D₂ receptor PET measurements, enabling flexibility in radiolabeling strategy without sacrificing biological equivalence.

PET radioligand binding potential pharmacokinetics

Procurement‑Driven Application Scenarios for (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide (CAS 84225-94-5)


In‑House Synthesis of [¹¹C]Raclopride for Positron Emission Tomography (PET) Imaging of Dopamine D₂ Receptors

The compound serves as the O‑methyl protected precursor that, after regioselective BBr₃ demethylation and subsequent [¹¹C]methylation, yields [¹¹C]raclopride for PET quantification of striatal D₂ receptor density. The <3% BPND difference between [¹¹C]methyl‑raclopride (derived from this intermediate) and [¹¹C]carbonyl‑raclopride [1] validates its use as a radioligand precursor without introducing labeling‑site bias in the quantitative PET outcome. The 29% overall synthetic yield [2] provides a reliable procurement benchmark: a vial of >95% purity intermediate enables radiopharmaceutical production facilities to plan precursor consumption with predictable cost and workflow.

Reference Standard for HPLC Purity Assessment of Raclopride Batches via Lipophilicity‑Based Separation

The LogP differential of ΔLogP ≈ 0.75–1.0 between CAS 84225-94-5 (LogP 3.55) and raclopride (LogP ≈ 2.5–2.8) [1] produces a distinct reversed‑phase HPLC retention shift. This enables its use as a retention‑time marker to specifically detect and quantify residual starting material or incomplete demethylation byproducts in raclopride final product lots. A validated HPLC method exploiting this lipophilicity gap can detect the dimethoxy intermediate at levels as low as 0.1% (w/w), ensuring compliance with pharmacopoeial impurity limits.

Synthetic Intermediary for Diverse 6‑Methoxysalicylamide Libraries in Dopamine D₂ SAR Studies

The boron tribromide demethylation of 3,5-disubstituted 2,6-dimethoxybenzamides to the corresponding 6-methoxysalicylamides is a general transformation documented across a series of 3,5‑disubstituted analogs [1]. This compound therefore serves as a common late‑stage intermediate from which multiple salicylamide D₂ antagonists can be accessed by varying the aromatic halogen/alkyl substitution pattern prior to demethylation, enabling medicinal chemistry groups to construct focused libraries without re‑optimizing the amide coupling step for each analog.

Pharmacological Control Compound for Distinguishing Salicylamide‑Specific D₂ Binding from Non‑Specific Benzamide Effects

Because 2,6‑dimethoxybenzamides exhibit >100‑fold lower D₂ receptor affinity than the corresponding 6‑methoxysalicylamides [1], this compound can serve as a negative control in binding assays and functional pharmacological experiments aimed at dissecting the contribution of the salicylamide conformational motif to D₂ receptor engagement. Its use as a matched‑pair control alongside raclopride (Ki = 1.8 nM) provides a rigorous way to attribute observed biological effects specifically to the 2‑hydroxy‑6‑methoxysalicylamide pharmacophore rather than to off‑target benzamide effects.

Quote Request

Request a Quote for (S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.